REACTION_SMILES
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[CH3:12][C:13]([O:14][C:15](=[O:16])[CH3:17])=[O:18].[CH:1]1([C:9](=[O:10])[OH:11])[CH2:2][CH:3]([C:6](=[O:7])[OH:8])[CH2:4][CH2:5]1>>[CH:1]12[CH2:2][CH:3]([CH2:4][CH2:5]1)[C:6](=[O:8])[O:11][C:9]2=[O:10]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)OC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C1CCC(C(=O)O)C1
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Name
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Type
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product
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Smiles
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O=C1OC(=O)C2CCC1C2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |